5-Decynoic acid

Description

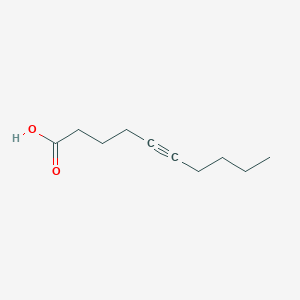

Structure

3D Structure

Properties

CAS No. |

55182-79-1 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

dec-5-ynoic acid |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-4,7-9H2,1H3,(H,11,12) |

InChI Key |

JPJPEWLGJVCQDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5 Decynoic Acid

Established Organic Synthetic Pathways for 5-Decynoic Acid

The construction of the this compound carbon skeleton is typically achieved through the coupling of smaller fragments, a common strategy in the synthesis of long-chain organic molecules.

Multi-Step Chemical Synthesis Methodologies for Terminal Alkyne Incorporation

A prevalent and versatile method for the synthesis of internal alkynes like this compound involves the alkylation of a terminal alkyne. ucalgary.calibretexts.org This approach offers a high degree of control over the final structure.

One potential pathway begins with the deprotonation of a terminal alkyne, such as 1-hexyne (B1330390), using a strong base like sodium amide (NaNH₂) to form a highly nucleophilic acetylide anion. libretexts.orgyoutube.com This anion can then undergo a nucleophilic substitution reaction with an appropriate electrophile containing the remaining carbon atoms and the eventual carboxylic acid functionality. For the synthesis of this compound, a suitable electrophile would be a 4-halobutyric acid derivative.

Alternatively, a more common route involves the alkylation of an acetylide with an alkyl halide, followed by functional group manipulation to introduce the carboxylic acid. For instance, the acetylide of 1-hexyne can be reacted with 1-bromo-4-chlorobutane. The resulting chloroalkyne can then be converted to the corresponding nitrile via reaction with sodium cyanide, followed by hydrolysis to yield this compound.

A related and well-documented strategy involves the alkylation of a terminal alkyne with a protected halo-alcohol, followed by deprotection and oxidation. For example, hex-1-yne can be deprotonated and reacted with a protected 4-bromobutanol. Subsequent deprotection would yield 5-decyn-1-ol (B1582671). sigmaaldrich.com This alcohol can then be oxidized to the corresponding carboxylic acid, this compound, using standard oxidizing agents such as chromic acid.

Another established method for synthesizing acetylenic carboxylic acids involves the reaction of a lithio-alkyne with an ω-bromoacid. tandfonline.com For instance, the lithium salt of 1-pentyne (B49018) could be reacted with 5-bromovaleric acid to construct the carbon backbone of 5-dodecynoic acid, a similar acetylenic acid. tandfonline.com A similar strategy could be employed for this compound, for example, by reacting the lithium salt of 1-heptyne (B1330384) with a protected 3-bromopropionic acid, followed by deprotection.

A general procedure for the synthesis of an internal alkyne, dec-5-yne, from hex-1-yne and 1-bromobutane (B133212) has been described. libretexts.org This highlights the feasibility of the alkylation approach.

Table 1: Key Reagents in Multi-Step Synthesis of this compound

| Reagent | Role |

| 1-Hexyne | Source of the terminal alkyne |

| Sodium Amide (NaNH₂) | Strong base for deprotonation |

| 1-Bromo-4-chlorobutane | Electrophile for alkylation |

| Sodium Cyanide (NaCN) | For introduction of the nitrile group |

| 5-Bromovaleric acid | Electrophile containing the carboxylic acid moiety chemicalbook.com |

| 5-Decyn-1-ol | Precursor for oxidation to this compound sigmaaldrich.comchemsrc.com |

| Chromic acid | Oxidizing agent |

Catalytic Approaches in the Preparation of this compound

Catalytic methods offer an efficient alternative for the synthesis of carboxylic acids. One such approach is the catalytic carboxylation of alkynes using carbon dioxide (CO₂) as a C1 source. This method is advantageous due to the abundance and low cost of CO₂.

Cobalt and rhodium complexes have been shown to catalyze the carboxylation of various alkynes. researchgate.netbeilstein-journals.org For instance, the carboxyzincation of 5-decyne (B157701) has been achieved using a cobalt-diphosphine complex as a catalyst in the presence of zinc powder and zinc acetate (B1210297) under an atmospheric pressure of CO₂. kyoto-u.ac.jp This reaction proceeds via the formation of a zincated intermediate which, upon quenching, can yield the corresponding carboxylic acid.

Another relevant catalytic reaction is the photocatalytic carboxylation of terminal alkynes with CO₂ over metal-porphyrin framework nanosheets. acs.org While this has been demonstrated for aryl acetylenes, the principles could potentially be adapted for aliphatic alkynes.

Biosynthetic Pathways and Chemo-Enzymatic Synthesis of this compound Precursors

While dedicated biosynthetic pathways for this compound are not extensively documented, general principles of fatty acid biosynthesis and chemo-enzymatic methods can be applied to its precursors. Fatty acid biosynthesis in many organisms proceeds via the iterative addition of two-carbon units from acetyl-CoA. yale.edu

Enzymes such as fatty acid/acyl acetylenases are known to catalyze the formation of alkyne functionalities in fatty acids. rsc.org These enzymes, which are a unique group of desaturases, could potentially be engineered or utilized in whole-cell catalysis systems to produce acetylenic fatty acids. rsc.org

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. nih.govrug.nl For instance, lipases can be used for the in-situ generation of peroxy acids to epoxidize unsaturated fatty acids, which could then be further transformed chemically. acs.org A chemo-enzymatic approach to this compound could involve the enzymatic synthesis of a C10 fatty acid precursor, followed by chemical modification to introduce the alkyne group. For example, a biocatalyst could be used to produce decanoic acid, which is then chemically converted to this compound. nih.gov

Synthesis of Isotopically Labeled this compound for Metabolic Tracing and Flux Analysis

Isotopically labeled compounds are invaluable tools in metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolic fluxes.

Deuterated this compound Synthesis for Mass Spectrometry-Based Metabolomics

Deuterium-labeled compounds are widely used in mass spectrometry-based metabolomics due to the relative ease of incorporation and detection. General methods for the deuteration of organic molecules can be adapted for this compound.

One common method involves acid-catalyzed hydrogen-deuterium exchange. mpg.de This can be achieved by treating the target molecule or a suitable precursor with a deuterium (B1214612) source such as deuterium oxide (D₂O) in the presence of an acid or a metal catalyst. wipo.intgoogle.com For example, a precursor like 5-decyn-1-ol could be subjected to deuteration conditions before oxidation to the final acid.

Another approach is the use of deuterated building blocks in the chemical synthesis. For instance, a deuterated alkyl halide could be used in the alkylation of an acetylide anion.

Carbon-13 Labeled this compound Synthesis for Nuclear Magnetic Resonance Applications

Carbon-13 labeled compounds are essential for nuclear magnetic resonance (NMR) spectroscopy studies, providing detailed structural and dynamic information. The synthesis of ¹³C-labeled this compound can be achieved by incorporating ¹³C-labeled synthons at specific positions.

A versatile method for ¹³C labeling involves the use of ¹³C-labeled carbon dioxide or other small ¹³C-containing molecules. mdpi.com For example, in the catalytic carboxylation of 4-decyne, using ¹³CO₂ would introduce the label at the carboxylic acid carbon.

Alternatively, ¹³C-labeled building blocks can be used in the multi-step synthesis. For example, a ¹³C-labeled alkyl halide or a ¹³C-labeled alkyne could be employed in the alkylation strategy. The synthesis of various ¹³C-labeled DNA building blocks demonstrates the feasibility of incorporating ¹³C at specific positions in complex molecules. nih.govsilantes.com

Derivatization of this compound for Advanced Research Probes and Conjugates

This compound serves as a versatile scaffold for the synthesis of advanced research tools. Its carboxylic acid functional group and the internal alkyne moiety can be selectively modified to create probes and conjugates with tailored properties for biological investigations. These derivatization strategies are crucial for developing molecules that can probe complex biological systems.

The conversion of the carboxylic acid group of this compound into an ester is a fundamental strategy to enhance its utility as a biological probe. Masking the polar carboxyl group can significantly increase the lipophilicity of the molecule, which often leads to improved penetration across cellular membranes. nih.govarvojournals.org This modification is critical for studying intracellular processes, as it facilitates the delivery of the fatty acid analog into the cellular environment.

The choice of alcohol used in the esterification process allows for fine-tuning the physicochemical properties of the resulting probe. For instance, simple methyl or ethyl esters can increase membrane permeability, while more complex esters, like acetoxymethyl (AM) esters, can be designed to be cleaved by intracellular esterases, releasing the active acid form inside the cell. nih.gov This approach ensures that the probe is delivered effectively to its site of action. Research on unnatural amino acids has demonstrated that esterification can dramatically increase the rate of cellular uptake and the subsequent intracellular concentration, leading to more efficient incorporation into proteins for study. nih.gov This principle is directly applicable to fatty acid probes like this compound.

Commonly employed methods for esterification include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. aocs.org For more sensitive substrates, milder conditions using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used, although these are hazardous. Another prevalent method is the reaction with an alkyl halide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov

| Esterification Method | Reagents | Typical Application | Key Finding/Advantage |

|---|---|---|---|

| Acid-Catalyzed Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., HCl, H₂SO₄) | General synthesis of simple alkyl esters. | A well-established, cost-effective method for producing esters from carboxylic acids. aocs.org |

| Alkylation | Alkyl Halide (e.g., Iodomethane), Base (e.g., DIPEA) | Synthesis of esters under milder, non-acidic conditions. | Allows for the esterification of molecules sensitive to strong acids. nih.gov |

| Acetoxymethyl (AM) Ester Formation | Bromomethyl acetate, Base (e.g., DIPEA) | Creating pro-drugs or probes that release the active acid inside cells. | Improves cellular uptake and relies on intracellular esterases for activation, increasing probe concentration at the target. nih.gov |

Bioconjugation is the process of covalently linking molecules, such as this compound, to biomolecules like proteins, peptides, or nucleic acids. susupport.combionordika.no This creates powerful tools for studying biological processes, identifying protein targets, and developing new therapeutic agents. The carboxylic acid group of this compound is a prime target for conjugation.

A widely used method for conjugating carboxylic acids involves their activation into N-hydroxysuccinimide (NHS) esters. thermofisher.com This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide. The resulting NHS ester is a reactive intermediate that readily couples with primary amines, such as the ε-amine of lysine (B10760008) residues on the surface of proteins, to form a stable amide bond. thermofisher.comlibretexts.org This strategy is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting linkage. bionordika.no

These conjugation methods enable the attachment of this compound to affinity tags like biotin (B1667282) for use in affinity-based proteomics studies, or to fluorescent dyes for cellular imaging. bionordika.nonih.gov For instance, a this compound probe conjugated to biotin can be introduced into cells, where it may be incorporated into metabolic pathways. Subsequent isolation of biotin-labeled biomolecules allows for the identification of proteins that interact with or are modified by the fatty acid.

| Conjugation Target | Reagents/Method | Linkage Formed | Application in Research |

|---|---|---|---|

| Primary Amines (e.g., Lysine residues in proteins) | EDC, N-Hydroxysuccinimide (NHS) | Amide Bond | Labeling proteins with probes for affinity purification or fluorescence detection. thermofisher.com |

| Thiol Groups (e.g., Cysteine residues in proteins) | Maleimide-activated probe | Thioether Bond | Site-specific labeling of proteins at less abundant cysteine residues. bionordika.nocam.ac.uk |

| Affinity Ligands (e.g., Biotin) | Carbodiimide chemistry (EDC/NHS) | Amide Bond | Creating affinity probes for pull-down assays and identifying protein-lipid interactions. bionordika.no |

"Click chemistry" refers to a class of reactions that are rapid, high-yield, and biocompatible. illinois.edu The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. mdpi.comresearchgate.net While this compound possesses an internal alkyne, it can be derivatized to incorporate a terminal alkyne, making it a suitable substrate for click chemistry. For example, a derivative such as 9-decynoic acid contains the necessary terminal alkyne for such reactions. bldpharm.com

These terminally alkynated fatty acids can be "clicked" onto various molecules bearing an azide group, including fluorescent dyes, affinity tags, or biomolecules that have been modified to contain an azide. nih.govsoton.ac.uk This modular approach allows for the facile assembly of complex molecular probes. For example, a terminal alkyne-containing fatty acid can be incorporated into cellular lipids through metabolic pathways. The cells can then be treated with an azide-functionalized reporter molecule (e.g., a fluorescent dye with an azide group), which will covalently attach to the modified lipids via the CuAAC reaction, enabling their visualization and tracking. researchgate.net

The applications of click chemistry are vast, spanning from labeling DNA and proteins to developing novel materials and radiolabeling biomolecules for imaging techniques like Positron Emission Tomography (PET). mdpi.comresearchgate.net The high specificity and efficiency of the click reaction allow for the selective labeling of biomolecules even within complex biological systems. nih.gov

| Click Reaction Application | Key Components | Significance in Research | Example Finding |

|---|---|---|---|

| Oligonucleotide Labeling | Alkyne-modified deoxynucleoside triphosphates, Azide-functionalized dye | Enables the attachment of fluorescent dyes, sugars, and other reporter groups to DNA for diagnostics and research. soton.ac.uk | Efficient incorporation of alkyne-modified nucleotides into DNA via PCR, allowing for subsequent click modification. soton.ac.uk |

| Bioconjugation for Drug Discovery | Azide and Alkyne building blocks | Rapidly generates libraries of compounds for high-throughput screening and lead compound identification. illinois.eduresearchgate.net | Click chemistry simplifies the synthesis of complex molecules, accelerating the drug discovery process. illinois.edu |

| Radiolabeling for Imaging | Alkyne-modified biomolecule, Azide-containing radiolabel (e.g., ¹⁸F) | Allows for selective radiolabeling of biomolecules in cells and living organisms for PET imaging. mdpi.comresearchgate.net | Bifunctional chelating agents for radionuclides can be prepared using click chemistry for imaging applications. researchgate.net |

Biochemical Metabolism and Enzymatic Interactions of 5 Decynoic Acid

Metabolic Fates and Transformations of 5-Decynoic Acid in Biological Systems

This compound, a notable acetylenic fatty acid, is subject to a series of metabolic alterations upon entering a biological system. These transformations are key to understanding its biochemical behavior and include chain elongation, desaturation, and terminal oxidation.

Following its activation to the coenzyme A (CoA) ester, 5-decynoyl-CoA, the fatty acid can enter the microsomal fatty acid elongation pathway. ijs.si This process involves the sequential addition of two-carbon units, which are donated from malonyl-CoA. youtube.com The elongation of this compound results in the formation of longer-chain acetylenic fatty acids, where the distinctive carbon-carbon triple bond is preserved. For instance, the initial elongation would produce 7-dodecynoic acid, which can be further elongated to 9-tetradecynoic acid. This pathway is a common fate for fatty acids within the cell, allowing for the synthesis of longer chains from shorter precursors. ijs.si

The metabolites of this compound, particularly its elongated forms, can be substrates for fatty acid desaturases. nih.gov These enzymes are responsible for introducing double bonds into the acyl chain at specific locations. nih.gov For example, a Δ9 desaturase can act on the elongated product, 9-tetradecynoyl-CoA, to introduce a double bond, yielding a polyunsaturated fatty acid that contains both the original triple bond and a newly formed double bond. Desaturase enzymes utilize a diiron cluster in their active site to catalyze the dehydrogenation reaction that forms the double bond. nih.gov

An alternative metabolic route for this compound is omega (ω)-oxidation. wikipedia.org This pathway, which occurs in the smooth endoplasmic reticulum of liver and kidney cells, involves the oxidation of the terminal methyl carbon (the ω-carbon). wikipedia.orgbyjus.com The initial step is a hydroxylation reaction catalyzed by a cytochrome P450 omega-hydroxylase, a type of mixed-function oxidase that requires NADPH. byjus.com Specifically, members of the CYP4B subfamily show a preference for metabolizing short to medium-chain fatty acids like decanoic acid. nih.gov The resulting ω-hydroxy fatty acid can be further oxidized first to an aldehyde and then to a dicarboxylic acid. wikipedia.orgbyjus.com This pathway becomes more significant when the primary fatty acid breakdown pathway, β-oxidation, is impaired. wikipedia.orgnih.gov

Interaction of this compound with Fatty Acid Beta-Oxidation Machinery

This compound is recognized as a potent inhibitor of fatty acid β-oxidation. Its mechanism of action targets the essential enzymes of this pathway, particularly the acyl-CoA dehydrogenases.

The inhibitory effect of this compound is a classic example of suicide inhibition, also known as mechanism-based inhibition. nih.govwikipedia.orgbioninja.com.au The process begins with the activation of this compound to its CoA derivative, 5-decynoyl-CoA. This molecule then acts as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). d-nb.info The enzyme initiates its catalytic cycle on the acetylenic substrate, converting it into a highly reactive conjugated allene (B1206475). nih.gov This reactive intermediate can then irreversibly inactivate the enzyme by forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the enzyme's active site. nih.govresearchgate.net This type of inhibitor, which is initially unreactive but becomes activated by the target enzyme's own catalytic mechanism, is highly specific. nih.gov

Table 1: Key Steps in the Suicide Inhibition of MCAD by this compound

| Step | Description | Key Molecules Involved |

| 1. Activation | This compound is converted to its active form. | This compound, Coenzyme A, ATP |

| 2. Substrate Binding | 5-Decynoyl-CoA binds to the active site of MCAD. | 5-Decynoyl-CoA, Medium-chain acyl-CoA dehydrogenase (MCAD) |

| 3. Catalytic Conversion | MCAD catalyzes the conversion of the acetylenic substrate into a reactive allene. | 5-Decynoyl-CoA, Reactive allenic intermediate |

| 4. Irreversible Inactivation | The reactive allene covalently binds to the FAD cofactor of MCAD, leading to permanent inactivation. | Reactive allenic intermediate, FAD cofactor |

Identification and Characterization of Inhibitory Metabolites Derived from this compound

The metabolism of acetylenic fatty acids, such as this compound, can lead to the formation of reactive intermediates that may act as enzyme inhibitors. The presence of a triple bond makes these molecules potential substrates for hydration, oxidation, and reduction reactions within the cell.

One potential metabolic fate of a decynoic acid analogue, 3-decynoic acid, involves its conversion into a reactive allene. Studies on the enzyme FabA have shown that a derivative of 3-decynoic acid can be isomerized to a 2,3-allenic thioester. This allenic compound can then act as an irreversible inhibitor by covalently modifying an active site histidine residue in the enzyme. nih.gov While this is not this compound, it illustrates a plausible mechanism by which a metabolite of a decynoic acid could become an inhibitory species.

The metabolism of alkynoic acids can sometimes proceed via pathways analogous to those for saturated or unsaturated fatty acids, but the triple bond introduces unique chemical possibilities for the generation of inhibitory metabolites. Without direct studies on this compound, the identification of its specific inhibitory metabolites remains speculative.

Table 1: Potential Inhibitory Metabolites of Acetylenic Fatty Acids

| Precursor Compound | Potential Inhibitory Metabolite | Mechanism of Inhibition | Target Enzyme (Example) |

| 3-Decynoic acid derivative | 2,3-Allenic thioester | Covalent modification of active site residue | FabA nih.gov |

This table is illustrative of potential metabolic outcomes for acetylenic fatty acids and is not based on direct experimental data for this compound.

This compound as a Substrate or Modulator of Specific Enzyme Families

Fatty acid synthase (FAS) is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. wikipedia.org The activity of FAS can be modulated by various molecules, including fatty acids themselves. While direct studies on the interaction between this compound and FAS are not readily found, fatty acid analogs can act as inhibitors of FAS. Pharmacological inhibitors of FAS have been shown to suppress fatty acid synthesis rapidly upon exposure in cell cultures. nih.gov

Given its structure as a medium-chain fatty acid, it is conceivable that this compound or its CoA ester could interact with the acyl-binding sites of FAS, potentially acting as a competitive or allosteric modulator. However, without experimental data, the specific nature and strength of this interaction are unknown.

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the formation of malonyl-CoA, the committed step in fatty acid synthesis. medchemexpress.com ACC is a known target for inhibition by various compounds, which can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. nih.gov

Lipophilic fatty acid mimetics can act as inhibitors of ACC. medchemexpress.com It is plausible that this compound, upon conversion to its CoA thioester, could compete with acetyl-CoA at the carboxyltransferase active site of ACC. Inhibition of both ACC isoforms, ACC1 and ACC2, has been shown to reduce hepatic steatosis, though it can also lead to an increase in plasma triglycerides due to complex regulatory feedback loops involving SREBP-1c. nih.gov

Table 2: Enzyme Families Potentially Modulated by this compound

| Enzyme Family | Potential Role of this compound | Potential Outcome |

| Fatty Acid Synthase (FAS) | Substrate analog or allosteric modulator | Inhibition of de novo fatty acid synthesis |

| Acetyl-CoA Carboxylase (ACC) | Competitive inhibitor (as CoA ester) | Decreased malonyl-CoA production, leading to reduced fatty acid synthesis and increased fatty acid oxidation |

This table outlines hypothetical interactions based on the known functions of these enzyme families and the chemical nature of this compound.

Fatty acid desaturases and elongases are responsible for modifying fatty acid chains to produce a diverse range of lipids. nih.gov Desaturases introduce double bonds into fatty acyl chains, and their activity is crucial for maintaining membrane fluidity and producing signaling molecules. mdpi.com Elongases extend the carbon chain of fatty acids. nih.gov

The presence of a triple bond in this compound makes it an interesting candidate for interaction with these enzyme systems. Acetylenic fatty acids can act as inhibitors of desaturases. For example, 17-octadecynoic acid (ODYA) is a known inhibitor of cytochrome P450-mediated fatty acid metabolism, which includes desaturation reactions. scirp.org It is conceivable that this compound could similarly interfere with the function of desaturases like delta-5 or delta-6 desaturase, which are key enzymes in the polyunsaturated fatty acid synthesis pathway. nih.gov

Regarding elongases, these enzymes catalyze the addition of two-carbon units to a growing fatty acyl-CoA chain. A fatty acid like this compound would first need to be activated to its CoA ester to serve as a potential substrate or inhibitor for elongase complexes. mdpi.com Whether the triple bond at the 5-position would be permissive for elongation or would act as an inhibitor is not documented.

Role of this compound in De Novo Lipid Synthesis and Remodeling Pathways

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.gov The major product of DNL is palmitic acid, which can then be modified by desaturases and elongases in lipid remodeling pathways. nih.gov

As an inhibitor of key enzymes like ACC and potentially FAS, this compound could suppress DNL. Inhibition of ACC would limit the supply of malonyl-CoA, the building block for fatty acid elongation in the DNL pathway. mdpi.com This would lead to a reduction in the synthesis of new fatty acids.

In lipid remodeling, the incorporation of specific fatty acids into complex lipids is crucial for cellular function. If this compound were to be incorporated into phospholipids (B1166683) or triglycerides, the presence of the rigid triple bond would likely alter the physical properties of membranes and lipid droplets. However, there is no available research to confirm if this compound is a substrate for the acyltransferases involved in these remodeling processes.

Cellular and Molecular Mechanisms of Action of 5 Decynoic Acid

Modulation of Cellular Lipid Homeostasis by 5-Decynoic Acid

Effects on De Novo Lipogenesis Pathways within Cellular Models

De novo lipogenesis is a crucial process for converting excess carbohydrates into fatty acids for storage or use in cellular structures. nih.govmdpi.com In many cancer cells, this pathway is significantly upregulated to meet the high demand for lipids required for rapid proliferation and membrane synthesis. nih.govamegroups.orgnih.gov this compound and its analogs, such as C75, act as inhibitors of FASN, the key enzyme that catalyzes the synthesis of long-chain fatty acids like palmitate from acetyl-CoA and malonyl-CoA. nih.govnih.govmedchemexpress.com

The inhibition of FASN by these compounds leads to a reduction in the synthesis of new fatty acids. This can trigger a cascade of events, including the accumulation of the FASN substrate, malonyl-CoA. Elevated levels of malonyl-CoA can, in turn, inhibit carnitine palmitoyltransferase-1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation. mdpi.com This dual effect of inhibiting synthesis and potentially impacting oxidation pathways underscores the compound's significant influence on cellular lipid metabolism.

The transcriptional regulation of DNL is complex, involving master regulators like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP). mdpi.commdpi.com These transcription factors control the expression of key lipogenic enzymes, including FASN. mdpi.com While the direct effect of this compound is on the enzymatic activity of FASN, downstream consequences can influence these regulatory pathways.

| Target Enzyme | Inhibitor | Primary Effect | Downstream Consequences | Cellular Context |

| Fatty Acid Synthase (FASN) | This compound, C75 | Inhibition of de novo fatty acid synthesis | Accumulation of malonyl-CoA, potential inhibition of CPT1 | Cancer cells, tissues with high lipogenic activity |

| Acetyl-CoA Carboxylase (ACC) | - | Produces malonyl-CoA for FASN | Rate-limiting step in DNL | Most human tissues, particularly liver and adipose tissue |

Regulation of Lipid Droplet Dynamics and Utilization by this compound

Lipid droplets are dynamic organelles that function as the primary sites for storing neutral lipids, mainly triacylglycerols (TAGs) and cholesteryl esters. wikipedia.orgnih.gov They are crucial for maintaining lipid homeostasis by buffering against lipotoxicity and providing a reservoir of lipids for energy and membrane synthesis. wikipedia.orgescholarship.org The lifecycle of lipid droplets, from biogenesis and growth to degradation through lipolysis or lipophagy, is tightly regulated and reflects the cell's metabolic state. escholarship.orgnih.gov

By inhibiting de novo fatty acid synthesis, this compound directly impacts the availability of building blocks for TAG synthesis, which is essential for lipid droplet formation and expansion. nih.govmdpi.com In cancer cells that rely on DNL for lipid supply, treatment with FASN inhibitors can lead to a decrease in lipid droplet content. mdpi.com

The regulation of lipid droplet dynamics is also influenced by a host of proteins associated with their surface, such as the perilipin family. wikipedia.org These proteins control access to the stored lipids, modulating their breakdown by lipases. nih.gov While direct interactions between this compound and these regulatory proteins are not well-documented, the alteration in lipid flux caused by FASN inhibition can indirectly affect the expression and function of proteins involved in lipid droplet turnover. nih.govnih.gov The process of lipophagy, the selective degradation of lipid droplets by autophagy, is another critical aspect of lipid homeostasis that could be indirectly affected by the metabolic shifts induced by this compound. escholarship.orgbiorxiv.org

Impact of this compound on Mitochondrial Bioenergetics and Function

The influence of fatty acids on mitochondrial function is well-established, with different types of fatty acids capable of modulating mitochondrial dynamics and energy production. frontiersin.org While specific research on this compound's direct impact on mitochondrial bioenergetics is limited, its role as a fatty acid synthase inhibitor suggests indirect effects through the alteration of cellular lipid pools and metabolic pathways that are intertwined with mitochondrial activity.

Alterations in Oxygen Consumption Rates and Respiratory Chain Activity

Mitochondrial respiration, or the oxygen consumption rate (OCR), is a key indicator of oxidative phosphorylation and mitochondrial health. siggaard-andersen.dkresearchgate.netearthsystems.com.au The electron transport chain (ETC), composed of several protein complexes, is central to this process. mdpi.com Studies on other fatty acids have shown that they can significantly alter respiratory chain activity. For instance, some fatty acids can act as uncouplers, increasing oxygen consumption without a corresponding increase in ATP production. nih.gov

Effects on Adenosine Triphosphate (ATP) Production and Mitochondrial Membrane Potential

The primary function of mitochondria is to produce ATP through oxidative phosphorylation, a process driven by the proton motive force generated by the ETC. thermofisher.commdpi.com This process is tightly coupled to the mitochondrial membrane potential (ΔΨm). thermofisher.comnih.gov A high membrane potential is generally indicative of healthy, active mitochondria capable of robust ATP synthesis. nih.gov

Disruptions in mitochondrial function, such as those caused by certain fatty acids, can lead to a decrease in both ATP production and membrane potential. nih.govfrontiersin.org For example, some fatty acids can induce mitochondrial fragmentation, which is associated with reduced ATP synthesis. frontiersin.org Although specific studies on this compound are scarce, compounds with similar metabolic effects have been shown to impact ATP levels. For instance, some mitochondrial-targeted drugs can increase ATP production and rescue cells from mitochondrial dysfunction. nih.gov Conversely, conditions that impair mitochondrial function can lead to a depletion of ATP. frontiersin.org The disruption of cellular lipid homeostasis by this compound could indirectly lead to alterations in mitochondrial ATP synthesis and membrane potential, though the specific nature of these effects requires further investigation.

| Parameter | Description | Potential Effect of Altered Lipid Metabolism |

| Oxygen Consumption Rate (OCR) | A measure of mitochondrial respiration and ETC activity. nih.gov | May be altered due to changes in substrate availability for oxidation. |

| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical gradient across the inner mitochondrial membrane, crucial for ATP synthesis. thermofisher.com | Could be impacted by disruptions in ETC function or integrity. |

| Adenosine Triphosphate (ATP) Production | The primary energy currency of the cell, synthesized mainly via oxidative phosphorylation. mdpi.com | May decrease if mitochondrial function is compromised. |

Induction of Oxidative Stress and Redox Homeostasis Perturbations

Mitochondria are a major source of reactive oxygen species (ROS), which are byproducts of aerobic metabolism. nih.gov While ROS play roles in cellular signaling at low levels, excessive production leads to oxidative stress, causing damage to lipids, proteins, and DNA. nih.govnih.gov Cells maintain redox homeostasis through a complex network of antioxidant systems. nih.govfrontiersin.org

An imbalance in redox homeostasis is a common feature of many diseases, including cancer. nih.govmdpi.com Increased metabolic activity and mitochondrial dysfunction in cancer cells often lead to elevated ROS levels. nih.govmdpi.com The impact of fatty acids on mitochondrial ROS production is complex; for example, excess fatty acids can stimulate oxidative stress. frontiersin.org

By altering lipid metabolism, this compound could indirectly influence cellular redox balance. The inhibition of FASN might affect the availability of lipids for membrane synthesis, potentially altering membrane properties and the function of membrane-bound enzymes, including those of the ETC, which could in turn affect ROS production. Furthermore, the metabolic reprogramming induced by FASN inhibition could place additional stress on the cell, potentially overwhelming antioxidant defenses and leading to a state of oxidative stress. mdpi.commednexus.org

Influence of this compound on Gene Expression Profiles and Transcriptional Regulation

A comprehensive review of scientific literature reveals a significant lack of specific data on the influence of this compound on gene expression profiles and transcriptional regulation.

There is no specific information available in the reviewed literature detailing the direct effects of this compound on the transcriptional regulation of metabolic enzymes or lipid-related genes in eukaryotic cells.

However, research in bacterial systems has examined a related compound. The inhibitor 3-decynoyl-N-acetylcysteamine (DNAC), a derivative of a decynoic acid, has been shown to be a specific inhibitor of FabA, an enzyme essential for unsaturated fatty acid biosynthesis in Escherichia coli. nih.gov FabA catalyzes the dehydration of 3-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its isomerization to cis-3-decenoyl-ACP. nih.gov The regulation of the genes that encode for these enzymes, fabA and fabB, is controlled by the transcriptional regulators FadR and FabR. nih.gov It is important to note that this research pertains to a different isomer and derivative of decynoic acid and its effects within a prokaryotic system, not directly to this compound and its transcriptional regulatory effects in eukaryotes.

Current scientific literature does not provide specific information regarding epigenetic modifications, such as DNA methylation or histone alterations, induced by exposure to this compound. Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence and can be influenced by various molecules. nih.govwikipedia.org However, studies specifically investigating the role of this compound as an epigenetic modifier have not been identified.

This compound in Cellular Signaling Pathways

Detailed research specifically elucidating the role of this compound in major cellular signaling pathways is not available in the current body of scientific literature. The following subsections address the specified pathways based on the available information.

There is no specific evidence from the reviewed literature to suggest that this compound directly interacts with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. nih.govsmw.ch While certain medium-chain fatty acids have been identified as ligands for PPARs, specific binding and activation studies for this compound are not documented. nih.govplos.org The interaction of ligands with the ligand-binding domain (LBD) of nuclear receptors is critical for their activation and subsequent regulation of gene expression. mdpi.com

A review of scientific literature found no specific studies demonstrating that this compound modulates the c-Met or mTORC1 kinase cascades.

The c-Met signaling pathway, activated by hepatocyte growth factor (HGF), is a receptor tyrosine kinase pathway that, when aberrantly activated, can stimulate signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, contributing to tumorigenesis. cancernetwork.comnih.gov

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a crucial cellular regulator that senses nutrients, energy levels, and growth factors to control processes like protein synthesis and cell growth. embopress.orgmedchemexpress.com While some fatty acids have been shown to influence these pathways, no such data currently exists for this compound. nih.govcellsignal.com

There is no information in the available scientific literature to indicate the involvement of this compound in phosphoinositide signaling pathways. The phosphoinositide pathway is a critical signaling system where the phosphorylation of phosphatidylinositol creates various second messengers, such as PI(3,4,5)P3, which regulate a multitude of cellular processes including cell growth, proliferation, and survival. mdpi.com This system involves a cascade of lipid kinases and phosphatases that dynamically regulate cellular functions. mdpi.com No studies have currently linked this compound to the modulation of these enzymes or the resulting signaling cascades.

Cellular Responses to this compound: Apoptosis and Proliferation

There is no available scientific literature detailing the cellular responses to this compound, particularly concerning its potential to induce apoptosis or affect cell proliferation. Research has been conducted on related compounds, such as the saturated fatty acid, decanoic acid , which has been shown to induce apoptosis and exert anti-proliferative effects in various cancer models mdpi.comnih.govnih.gov. Additionally, other isomers of decynoic acid, including 3-decynoic acid , 6-decynoic acid , and 9-decynoic acid , have been subjects of scientific inquiry scilit.comnih.govoup.comresearchgate.net. However, these findings cannot be extrapolated to this compound, as small structural differences, such as the position of the triple bond, can lead to vastly different biological activities.

No studies were identified that have investigated or demonstrated the induction of apoptotic cell death by this compound in any cell line. The process of apoptosis, or programmed cell death, involves specific signaling pathways and the activation of enzymes like caspases oup.comresearchgate.net. While studies on compounds like 10-phenyl-6-decynoic acid have been performed, they did not show induction of apoptosis in the tested cell lines nih.govmdpi.com. Research into a naturally occurring compound containing a 5-methoxy-9-decynoic acid moiety has focused on its antiparasitic properties rather than its effects on apoptosis in cancer cells oup.comwikipedia.org. Without dedicated research, it is impossible to state whether this compound has any pro-apoptotic or anti-apoptotic activity.

Similarly, there is no available data from in vitro studies on the anti-proliferative effects of this compound in cancer models. Cell proliferation is a fundamental process for tissue growth and is often dysregulated in cancer sigmaaldrich.com. Assays to measure cell proliferation, such as those using 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU) , are standard methods to evaluate the anti-proliferative potential of a compound bio-rad-antibodies.com. However, no published results from such assays involving this compound could be found. Therefore, any claims regarding its ability to inhibit the growth of cancer cells would be purely speculative.

Advanced Analytical and Spectroscopic Methodologies for 5 Decynoic Acid Research

Advanced Spectroscopic Methods for Studying 5-Decynoic Acid Interactions with Biomolecules

The elucidation of how this compound interacts with biological macromolecules is crucial for understanding its mechanism of action. Advanced spectroscopic techniques provide powerful tools to probe these interactions at a molecular level, offering insights into binding events, conformational changes, and the dynamics of the interacting partners.

Infrared and Raman Spectroscopy for Conformational and Binding Studies

Infrared (IR) and Raman spectroscopy are vibrational techniques that measure the absorption or scattering of light by molecules, respectively, providing a detailed fingerprint of their chemical structure and environment. nih.gov These methods are particularly adept at detecting changes in bond vibrations, making them excellent tools for studying the conformational state of this compound and its binding to biomolecules like proteins or lipids.

The key to their application lies in identifying specific vibrational modes within the this compound molecule that are sensitive to its environment. The most prominent and useful vibrational probe in this compound is the carbon-carbon triple bond (C≡C) of the alkyne group. This bond has a characteristic stretching frequency that appears in a relatively uncongested region of the vibrational spectrum, making it a clean and specific marker. The exact frequency, intensity, and shape of the C≡C peak can shift upon binding to a biomolecule due to changes in the local dielectric environment or direct interactions, such as hydrogen bonding.

Another important vibrational mode is the carbonyl (C=O) stretch of the carboxylic acid group. This group is often directly involved in binding interactions, particularly through hydrogen bonding or ionic interactions with amino acid residues in a protein's binding pocket. Changes in the C=O stretching frequency provide direct evidence of the carboxylic acid's involvement in the binding event.

Table 1: Illustrative Vibrational Frequency Shifts of this compound Upon Binding

| Vibrational Mode | Frequency in Aqueous Buffer (cm⁻¹) | Frequency in Protein Binding Site (cm⁻¹) | Interpretation of Shift |

| Alkyne (C≡C) Stretch | ~2235 | ~2245 | Change in local polarity upon entering a hydrophobic pocket. |

| Carbonyl (C=O) Stretch | ~1710 | ~1695 | Formation of a hydrogen bond with an amino acid residue (e.g., Arginine, Lysine). |

| C-H Stretching Region | Broad | Sharper, defined peaks | Increased conformational order (trans-conformation) of the acyl chain within the binding site. |

Note: The data presented in this table is illustrative and intended to demonstrate the principles of the technique.

Fluorescence Spectroscopy for Protein Binding and Conformational Changes

Fluorescence spectroscopy is an extremely sensitive technique for studying the binding of ligands to proteins. lboro.ac.uk While this compound is not intrinsically fluorescent, its interaction with a protein can be monitored by observing changes in the protein's own fluorescence or through the use of a fluorescent probe in a competition assay.

Many proteins contain naturally fluorescent amino acids, primarily tryptophan, and to a lesser extent, tyrosine and phenylalanine. The fluorescence of these residues is highly sensitive to their local environment. When this compound binds to a protein, it may cause a conformational change that alters the environment of a nearby tryptophan residue. This can lead to either quenching (a decrease) or enhancement (an increase) of the tryptophan fluorescence intensity, or a shift in the wavelength of maximum emission. By titrating the protein with increasing concentrations of this compound and monitoring these fluorescent changes, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Alternatively, a competitive binding assay can be employed. In this approach, a fluorescent probe known to bind to the same site as this compound is used. nih.gov The probe, when bound to the protein, will exhibit a characteristic fluorescence signal. As increasing concentrations of this compound are added, it competes with the probe for the binding site. The displacement of the fluorescent probe into the aqueous solvent results in a change in its fluorescence signal (typically quenching), which can be measured. The degree of this change is proportional to the amount of this compound bound to the protein, allowing for the calculation of its binding affinity.

Table 2: Example Data from a Fluorescence Quenching Titration

| This compound Conc. (µM) | Tryptophan Fluorescence Intensity (Arbitrary Units) | % Quenching |

| 0 | 100 | 0 |

| 10 | 85 | 15 |

| 20 | 72 | 28 |

| 50 | 51 | 49 |

| 100 | 30 | 70 |

| 200 | 18 | 82 |

Note: This table represents hypothetical data for the binding of this compound to a tryptophan-containing protein, from which a binding constant could be calculated.

Radiolabeling and Scintillation Counting for Metabolic Flux and Turnover Analysis

Radiolabeling is a cornerstone technique for tracing the metabolic fate of a compound within a biological system. By synthesizing this compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can track its absorption, distribution, metabolism, and excretion with high sensitivity. This approach, often part of a broader strategy known as metabolic flux analysis, allows for the quantitative measurement of the rates (fluxes) of metabolic pathways involving the compound. nih.govcreative-proteomics.com

The experimental process involves introducing the radiolabeled this compound to cells, tissues, or a whole organism. Over time, samples are taken, and the metabolites are extracted and separated, typically using chromatographic techniques like HPLC. The amount of radioactivity in the parent compound and its various metabolic products is then quantified using liquid scintillation counting. psu.edu

In liquid scintillation counting, the radioactive sample is mixed with a scintillation cocktail. The energy from the radioactive decay (e.g., beta particles from ¹⁴C or ³H) excites solvent molecules in the cocktail, which in turn transfer that energy to fluor molecules. These fluors emit photons of light (scintillations) that are detected and counted by a photomultiplier tube in a scintillation counter. frontiersin.org The resulting count rate, typically in counts per minute (CPM) or disintegrations per minute (DPM), is directly proportional to the amount of the radiolabeled substance present.

By analyzing the distribution of the radiolabel among different metabolites at various time points, researchers can map the metabolic pathways. For example, if ¹⁴C-labeled this compound is metabolized via beta-oxidation, the radioactivity would be expected to appear in shorter-chain fatty acids and eventually in acetyl-CoA and downstream products of the TCA cycle. The rate at which the radioactivity disappears from the this compound pool and appears in the metabolite pools provides a direct measure of the metabolic flux and the compound's turnover rate. vanderbilt.edu

Table 3: Hypothetical Metabolic Fate of [1-¹⁴C]-5-Decynoic Acid in a Cell Culture

| Time (hours) | Radioactivity in this compound (DPM) | Radioactivity in Metabolite A (DPM) | Radioactivity in ¹⁴CO₂ (DPM) |

| 0 | 1,000,000 | 0 | 0 |

| 1 | 750,000 | 150,000 | 50,000 |

| 4 | 300,000 | 350,000 | 200,000 |

| 8 | 100,000 | 250,000 | 450,000 |

| 24 | <10,000 | 50,000 | 700,000 |

Note: This illustrative data tracks the conversion of radiolabeled this compound into a hypothetical intermediate (Metabolite A) and a final oxidation product (CO₂), allowing for the calculation of metabolic rates.

Structure Activity Relationship Sar Studies of 5 Decynoic Acid and Its Analogs

Impact of Alkyne Positional Isomerism on Biochemical and Biological Activities

The location of the triple bond within the carbon chain of a fatty acid is a critical determinant of its biological and biochemical properties. This principle, known as positional isomerism, can dramatically alter how the molecule interacts with enzyme active sites and biological membranes. solubilityofthings.comalgoreducation.com While direct comparative studies on the full spectrum of decynoic acid isomers are limited, research on analogous unsaturated fatty acids provides significant insights.

It has been reported that the position of the triple bond in the carbon chain is a crucial factor in the antibacterial activity of acetylenic fatty acids (aFAs). researchgate.net Similarly, studies on monounsaturated fatty acid (MUFA) positional isomers, such as the C16:1 isomers palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1), show that the double bond's location significantly influences lipid metabolism, cellular toxicity, and membrane fluidity in cancer cells. mdpi.com For instance, sapienic acid was found to be less toxic to Caco-2 cancer cells than palmitoleic acid. mdpi.com

In biophysical studies using artificial membranes composed of positional isomers of dioctadecenoyl lecithins, the location of the double bond was shown to affect the physical properties of the bilayer. nih.gov Double bonds located near the center of the hydrocarbon chain were found to enhance molecular motion more effectively than those near the ends. nih.gov This suggests that a centrally located triple bond, as in 5-decynoic acid, could likewise influence the fluidity and properties of biological membranes. The varying positions of functional groups can lead to different boiling points, solubility, and acidity. solubilityofthings.com

Table 1: Predicted Impact of Alkyne Bond Position on Fatty Acid Properties (Based on Analogous Systems)

| Property | Alkyne Position Near Carboxyl End (e.g., 2- or 3-decynoic acid) | Alkyne Position in Middle of Chain (e.g., this compound) | Alkyne Position Near Terminal End (e.g., 9-decynoic acid) |

| Enzyme Interaction | May sterically hinder binding of the essential carboxyl group to some enzymes. | Often optimal for fitting into specific enzyme active sites designed for unsaturated fatty acids. | May interact differently with hydrophobic pockets or channels within the enzyme. |

| Membrane Fluidity | Less pronounced effect on the overall motion of the fatty acid chain. | Can significantly increase molecular motion and fluidity of membranes. nih.gov | Moderate effect on membrane fluidity. nih.gov |

| Biological Activity | Activity is highly dependent on the specific enzyme target; may act as a mechanism-based inactivator. | Can exhibit distinct biological activities, such as specific enzyme inhibition. | Can serve as a substrate for ω-hydroxylation or as a terminal tag for chemical biology probes. nih.gov |

Influence of Alkyl Chain Length on Metabolic Fate and Enzyme Interaction Specificity

The length of the alkyl chain is a fundamental feature that governs the physicochemical properties of fatty acids, including their metabolic processing and interactions with enzymes. The increase in chain length generally enhances van der Waals forces, leading to stronger hydrophobic interactions with enzyme binding pockets. researchgate.net

Studies on various fatty acid analogs demonstrate a clear chain-length dependence on biological activity. For example, the inhibitory effect of xanthates on cytochrome P450 enzymes involved in fatty acid metabolism is dependent on the alkyl chain length, with longer chains showing greater potency. acs.org Similarly, the antioxidant activity of gallic acid esters in emulsions shows a "cut-off effect," where effectiveness increases with chain length up to a certain point (eight carbons) and then slightly decreases. cirad.fr

In the context of acetylenic fatty acids, terminal alkynes such as 11-dodecynoic acid (C12), 15-hexadecynoic acid (C16), and 17-octadecynoic acid (C18) act as concentration-dependent, mechanism-based inactivators of LTB4 ω-hydroxylase. science.gov The metabolic fate is also highly dependent on chain length. In mouse models of inherited metabolic disorders, the ability to tolerate fasting is profoundly influenced by the chain length of dietary fatty acids (medium vs. long), with the optimal chain length depending on the specific enzyme deficiency. nih.gov Furthermore, the in vivo metabolism of fatty acid analogs can alter their effective chain length over time, influencing their subsequent incorporation into various proteins. rockefeller.edu

Table 2: Effect of Alkyl Chain Length on the Inhibition of LTB4 ω-Hydroxylase by Terminal Acetylenic Fatty Acids

| Compound | Carbon Chain Length | Biological Effect |

| 11-Dodecynoic acid | 12 | Concentration-dependent inactivation of LTB4 ω-hydroxylase. science.gov |

| 15-Hexadecynoic acid | 16 | Concentration-dependent inactivation of LTB4 ω-hydroxylase. science.gov |

| 17-Octadecynoic acid | 18 | Concentration-dependent inactivation of LTB4 ω-hydroxylase. science.gov |

Role of the Carboxylic Acid Moiety in this compound Activity and Recognition

The carboxylic acid group is a near-ubiquitous feature for the biological activity of fatty acids, serving as the primary recognition point for a vast array of enzymes involved in lipid metabolism and signaling. Its ability to exist in both protonated (COOH) and deprotonated (COO⁻) states at physiological pH allows it to engage in crucial ionic and hydrogen-bonding interactions within enzyme active sites.

Enzymatic activation is a common prerequisite for fatty acid metabolism. Carboxylic acid reductases (CARs) and acyl-CoA synthetases (ACSs) specifically recognize the carboxylate, activating it via ATP to form an acyl-adenylate intermediate, which can then be processed further. acs.orgpnas.orgpnas.org The active sites of these enzymes are tailored to bind the carboxyl group to initiate catalysis. nih.gov

Studies on linoleate (B1235992) isomerase from Butyrivibrio fibrisolvens have demonstrated that a free C-1 carboxyl group is absolutely required for substrate binding and enzymatic activity. researchgate.net This interaction is believed to occur via hydrogen bonding. researchgate.net In other enzymes, such as cathepsin A, the binding of a substrate's C-terminal carboxylate is stabilized by a cluster of acidic residues (glutamates and aspartates) in the active site. researchgate.net This highlights the critical role of electrostatic interactions in substrate recognition and positioning.

Table 3: Key Functions of the Carboxylic Acid Moiety in Fatty Acid Recognition

| Interaction Type | Description | Enzymatic Example |

| Enzymatic Activation | Serves as the reaction site for ATP-dependent activation to an acyl-AMP intermediate. pnas.orgpnas.org | Carboxylic Acid Reductase (CAR), Acyl-CoA Synthetases (ACSs) acs.orgnih.gov |

| Hydrogen Bonding | Forms hydrogen bonds with active site residues, ensuring proper orientation of the substrate. researchgate.net | Linoleate Isomerase researchgate.net |

| Ionic/Electrostatic Interactions | The negatively charged carboxylate interacts with positively charged or polar residues in the enzyme's binding pocket. researchgate.net | Cathepsin A researchgate.net |

Functional Consequences of Modifications to the Alkynyl Group and Terminal Moieties

Modifications to the core structure of this compound, either at the alkynyl group or the terminal methyl end, can lead to profound changes in its biological profile.

Modification of the Alkynyl Group: The triple bond is a key element of the molecule's reactivity. Its replacement with a double bond (alkene) or a single bond (alkane) can drastically reduce or alter its biological effect. A study comparing (±)-2-methoxy-6-heptadecynoic acid with its alkene and alkane counterparts found that the acetylenic compound was the most potent inhibitor of Leishmania DNA topoisomerase IB. researchgate.net The corresponding saturated fatty acid was ineffective, indicating that unsaturation is a critical prerequisite for the observed inhibitory activity. researchgate.net

Modification of the Terminal Moiety: The terminal end of the fatty acid chain is often a target for modification to alter its properties or introduce new functionalities. Attaching bulky aromatic or cyclic groups can create novel compounds with significant cytotoxic properties. For example, the synthesis of 10-phenyl-6-decynoic acid and 10-cyclohexyl-6-decynoic acid yielded molecules with cytotoxicity against A549 lung cancer cells. nih.gov Another common modification is the introduction of a terminal alkyne (an ω-alkynyl group) to a fatty acid, which serves as a bioorthogonal handle for "click chemistry". iris-biotech.deresearchgate.net While useful for tracking and detection, this modification is not entirely benign; it can reduce the rate of enzymatic oxidation and, in some cases, lead to enzyme inactivation. nih.govacs.org

Table 4: Impact of Unsaturation on Inhibition of Leishmania Topoisomerase IB

| Compound | Unsaturation | Biological Activity |

| (±)-2-methoxy-6-heptadecynoic acid | Alkyne (Triple Bond) | Most potent inhibitor, most toxic to L. donovani. researchgate.net |

| (±)-2-methoxy-6Z-heptadecenoic acid | Alkene (Double Bond) | Intermediate inhibitory activity and toxicity. researchgate.net |

| (±)-2-methoxyheptadecanoic acid | Alkane (Single Bonds) | Ineffective as an inhibitor. researchgate.net |

Table 5: Cytotoxicity of Terminally-Modified C10 Fatty Acid Analogs against A549 Cancer Cells

| Compound | Terminal Moiety | IC₅₀ (µM) |

| 10-phenyl-6-decynoic acid | Phenyl | > 50 nih.gov |

| 10-cyclohexyl-6-decynoic acid | Cyclohexyl | 40 ± 2 nih.gov |

| 10-(4-methoxyphenyl)-6-decynoic acid | 4-Methoxyphenyl | > 50 nih.gov |

Computational Chemistry Approaches (e.g., QSAR) in Predicting this compound SAR

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are most important for function.

While no QSAR studies have been published specifically for this compound, the methodology has been successfully applied to structurally related molecules, such as other fatty acid synthase (FAS) inhibitors and acetylenic compounds. scilit.comtandfonline.comnih.gov These studies typically use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

For example, a 3D-QSAR model was developed for a series of CYP1A2 inhibitors that contained acetylenic substitutions. nih.gov The model revealed that ClogP (a measure of lipophilicity) was the most significant contributor (54.1%) to the inhibitory potency, followed by electrostatic (19.0%) and steric (12.2%) factors. nih.gov The contour maps generated from such models can guide the design of new analogs by showing which regions around the molecule should be sterically bulky or have electronegative atoms to enhance activity. nih.gov A similar approach could be readily applied to a series of this compound analogs to rationalize their SAR and guide the synthesis of more potent and selective enzyme inhibitors.

Table 6: Summary of a 3D-QSAR Study on Acetylenic CYP1A2 Inhibitors

| QSAR Method | Statistical Significance | Key Contributing Descriptors | Insights for Drug Design |

| CoMFA | q² = 0.648, r² = 0.893 | ClogP (lipophilicity): 54.1% Electrostatic fields: 19.0% Steric fields: 12.2% | Potency is highly dependent on the molecule's overall lipophilicity. Specific steric and electrostatic interactions are also critical for binding and inhibition. nih.gov |

5 Decynoic Acid in Specialized Biological Research Models Non Human Focus

Investigations in In Vivo Animal Models (e.g., Rodent, Dictyostelium)

Animal models, ranging from rodents to the social amoeba Dictyostelium discoideum, are essential for understanding the systemic and cellular impacts of fatty acids. mdpi.comnih.gov While direct research on 5-decynoic acid is specific, studies on related compounds and model systems offer valuable perspectives. Dictyostelium, in particular, serves as an effective model for screening compounds and investigating cellular pathways due to its sensitivity to a range of bioactive molecules. nc3rs.org.ukresearchgate.net

Research on the specific effects of this compound on systemic lipid metabolism in rodent models is limited. However, studies using the model organism Dictyostelium discoideum to investigate the effects of a related medium-chain fatty acid, decanoic acid, have uncovered significant impacts on key cellular signaling pathways that regulate metabolism. frontiersin.orgfrontiersin.org These studies have shown that decanoic acid can directly influence cell signaling independently of ketone body generation. frontiersin.org

In D. discoideum, decanoic acid has been demonstrated to modulate several critical metabolic and signaling pathways:

Phosphoinositide Pathway: It alters the levels of important signaling lipids like phosphatidylinositol phosphate (B84403) (PIP) and phosphatidylinositol diphosphate (B83284) (PIP2). frontiersin.org

Diacylglycerol Kinase (DGK) Activity: It inhibits DGK activity, leading to an increase in diacylglycerol (DAG) levels. frontiersin.org

mTORC1 Signaling: It reduces the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism. frontiersin.orgfrontiersin.org This inhibition is mediated, at least in part, through the inhibition of the mTORC1 activator p97. frontiersin.orgfrontiersin.org

Autophagy: As a downstream consequence of mTORC1 inhibition, decanoic acid stimulates autophagy, the cellular process for recycling damaged organelles and misfolded proteins. mdpi.comnih.gov Treatment with decanoic acid leads to an increase in the number of autophagosomes and enhances autophagic flux. mdpi.comnih.gov

These findings in a model organism suggest that acetylenic fatty acids like this compound could potentially exert significant effects on systemic metabolism by targeting conserved signaling pathways. General studies in rodent models have shown that alterations in dietary fatty acid composition can profoundly change lipid metabolism pathways, affecting lipid synthesis, oxidation, and storage in the liver and other tissues. mdpi.comnih.govnih.gov

Table 1: Effects of Decanoic Acid on Cellular Signaling in Dictyostelium discoideum

| Cellular Pathway/Process | Observed Effect | Mechanism | Reference(s) |

| Phosphoinositide Signaling | Decreased PIP and PIP2 levels | Regulation of the phosphoinositide pathway | frontiersin.org |

| Diacylglycerol (DAG) Levels | Increased DAG levels | Inhibition of diacylglycerol kinase A (DGKA) | frontiersin.org |

| mTORC1 Activity | Reduced activity | Inhibition of the mTORC1 activator p97 | frontiersin.orgfrontiersin.org |

| Autophagy | Increased autophagosome formation and autophagic flux | Downstream effect of mTORC1 inhibition; increased expression of atg1 and atg8a genes | researchgate.netmdpi.comnih.gov |

Data specifically detailing the organ-specific accumulation and metabolism of this compound are not extensively available. However, the general principles of fatty acid metabolism in animal models provide a framework for its likely fate. The liver is the central organ for lipid metabolism, playing a key role in the processing, distribution, and oxidation of fatty acids. nih.govscielo.br

Studies on other lipid-soluble compounds in rats and mice show a predominant distribution to the liver, followed by excretion through the biliary route into the feces, with minimal renal excretion. mdpi.com The metabolic fate of a compound can vary significantly between species. For instance, the metabolism of Compound K to its metabolite protopanaxadiol (B1677965) (PPD) occurs in the intestine, and there are notable differences in plasma concentrations and fecal recovery between rats and mice. mdpi.com Similarly, the metabolism of acetic acid has been shown to occur across various animal tissues, with the liver being the most active organ. nih.govconicet.gov.ar

The metabolic rate of different organs varies significantly, with the heart, kidneys, liver, and brain having high metabolic rates, while skeletal muscle and adipose tissue have lower rates. nih.gov It is plausible that this compound, like other fatty acids, would be taken up by various tissues and either be oxidized for energy, incorporated into complex lipids for storage, or modified into other bioactive molecules. The liver would likely be a primary site of its metabolism. scielo.br

Studies in Lower Eukaryotic and Prokaryotic Organism Models

Yeast, particularly Saccharomyces cerevisiae, and other microbial systems are powerful models for dissecting the metabolic impact of specific compounds. byo.comresearchgate.net They allow for detailed analysis of metabolic phenotypes and the underlying genetic and protein-level responses. nih.govfrontiersin.org

Acetylenic fatty acids can significantly disrupt fatty acid metabolism in yeast, leading to distinct metabolic phenotypes. A study on the plant-derived 6-nonadecynoic acid (6-NDA), an acetylenic acid, in the model yeast Saccharomyces cerevisiae revealed that it interferes with fatty acid homeostasis. asm.org

Treatment with 6-NDA led to notable changes in the yeast's fatty acid profile, characterized by:

A significant decrease in the levels of major saturated and monounsaturated fatty acids, palmitate (C16:0), stearate (B1226849) (C18:0), and oleate (B1233923) (C18:1). asm.org

A corresponding increase in the levels of shorter-chain fatty acids, including laurate (C12:0), myristate (C14:0), and myristoleate (B1240118) (C14:1). asm.org

This shift suggests that acetylenic acids can inhibit fatty acid synthesis or elongation processes. asm.org This is consistent with other research indicating that related acetylenic fatty acids can act as inhibitors of fatty acid metabolism. researchgate.net The metabolic activity of yeast, including the synthesis of organic acids and other volatile compounds, is highly sensitive to the composition of the growth medium, including its fatty acid content. oeno-one.eumdpi.com

Table 2: Effect of 6-Nonadecynoic Acid (6-NDA) on the Fatty Acid Profile of Saccharomyces cerevisiae

| Fatty Acid | Change in Cellular Level upon 6-NDA Treatment | Reference |

| Laurate (C12:0) | Increase | asm.org |

| Myristate (C14:0) | Increase | asm.org |

| Myristoleate (C14:1) | Increase | asm.org |

| Palmitate (C16:0) | Decrease | asm.org |

| Stearate (C18:0) | Decrease | asm.org |

| Oleate (C18:1) | Decrease | asm.org |

The introduction of an unusual fatty acid like an acetylenic acid can trigger comprehensive genomic and proteomic responses as the organism attempts to adapt to the metabolic stress. nih.govnih.gov Transcriptional profiling of S. cerevisiae treated with 6-nonadecynoic acid showed a response indicative of fatty acid stress. asm.org This involved the altered expression of genes essential for the yeast to grow in the presence of oleate, highlighting a specific genetic response to the disruption of fatty acid balance. asm.org

Genomic and proteomic studies in other organisms exposed to metabolic disruptors have revealed widespread changes in genes and proteins associated with:

Cell Metabolism: Alterations in pathways like oxidative phosphorylation. nih.gov

Stress Response: Upregulation of genes and proteins involved in responding to toxins and cellular stress. nih.gov

Cell Stability and Integrity: Changes in proteins that maintain cellular structure. nih.gov

DNA Repair: Activation of pathways like nucleotide base excision repair. nih.gov

The goal of proteomics is to understand the complete set of proteins in a cell (the proteome) and how their structure and function change in response to stimuli. isaaa.org Applying these 'omics' technologies to model organisms exposed to this compound would likely reveal specific adaptations in metabolic enzymes, stress-response proteins, and signaling components as the cell adjusts to the presence of this atypical fatty acid. nist.gov

Research in Plant Systems: Biosynthesis and Metabolic Transformations of Acetylenic Fatty Acids

Acetylenic fatty acids are a class of specialized plant metabolites found in over 600 naturally occurring compounds. aocs.org They are not typically found in common crop plants, whose fatty acid profiles are dominated by palmitic, stearic, oleic, linoleic, and α-linolenic acids. researchgate.netaocs.org Instead, these unusual fatty acids are components of seed oils in select species and can be found in various plant tissues, including roots and stems. d-nb.info

The biosynthesis of these compounds begins with the common fatty acids synthesized in the plastids, such as oleic acid and linoleic acid. nih.gov These precursors are then modified by specialized enzymes, often referred to as 'desaturase-like' enzymes, which are capable of introducing carbon-carbon triple bonds into the fatty acyl chain. aocs.org This represents a key branch point from primary fatty acid metabolism into specialized metabolite synthesis. uth.gr

A well-studied example is the biosynthesis of crepenynic acid (cis-9-octadecen-12-ynoic acid), an acetylenic analogue of linoleic acid. d-nb.info Crepenynic acid is found in high concentrations (up to 70%) in the seed oil of plants from the Crepis genus, such as Crepis alpina. aocs.orgd-nb.info The biosynthesis of isoflavonoids, another class of specialized plant metabolites, also starts from a key metabolic hub, p-coumaroyl-CoA, demonstrating how plants channel primary metabolites into diverse secondary pathways in response to developmental or environmental cues. frontiersin.org Polyacetylenes are particularly interesting as they form a component of the human diet and have been studied for their nutraceutical properties. nih.gov

Table 3: Examples of Acetylenic Fatty Acids in Plant Systems

| Acetylenic Fatty Acid | Chemical Structure | Plant Source Example(s) | Reference(s) |

| Crepenynic acid | octadec-9-en-12-ynoic acid | Crepis alpina, Afzelia cuanzensis | aocs.orgd-nb.info |

| Ximenynic acid | octadec-11-en-9-ynoic acid | Santalaceae and Olacaceae families | d-nb.info |

Future Perspectives and Emerging Research Avenues for 5 Decynoic Acid

Unexplored Metabolic Pathways and Novel Enzyme Targets for 5-Decynoic Acid

The metabolic fate of this compound is not fully elucidated, presenting a rich area for future investigation. As a medium-chain fatty acid, it is presumed to undergo mitochondrial β-oxidation. wikipedia.orgaocs.orgnih.gov The process of β-oxidation involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, which shortens the fatty acid chain by two carbons in each cycle. wikipedia.orgabcam.com However, the internal alkyne group in this compound may influence the efficiency and regulation of this pathway.

Future research could focus on:

Investigating the efficiency of β-oxidation: The rigidity of the alkyne bond might pose a challenge for the enzymes involved in β-oxidation. Studies are needed to determine the rate at which this compound is metabolized compared to its saturated and unsaturated counterparts.

Identifying specific enzymes: While the general enzymes of β-oxidation are known, it is crucial to identify the specific isoforms that preferentially metabolize this compound. This could reveal novel regulatory points in fatty acid metabolism.

Exploring alternative metabolic pathways: Beyond β-oxidation, other potential metabolic routes for this compound may exist. These could include pathways involving cytochrome P450 enzymes or peroxisomal oxidation.

The identification of novel enzyme targets for this compound is another critical research area. The alkyne moiety can act as a reactive handle, potentially leading to the inhibition or modification of specific enzymes. nih.gov

Table 1: Potential Enzyme Targets for this compound

| Enzyme Class | Potential Interaction with this compound | Research Focus |

| Acyl-CoA Synthetases | The alkyne group may influence substrate recognition and activation. | Investigating isoform specificity and the impact on downstream metabolic flux. |

| Fatty Acid Binding Proteins (FABPs) | The unique shape of this compound could lead to selective binding to specific FABP isoforms. nih.govnih.govunlp.edu.arresearchgate.net | Exploring the role of different FABPs in the transport and trafficking of this compound. drugbank.com |

| Lipoxygenases and Cyclooxygenases | The alkyne group could serve as a substrate or inhibitor of these enzymes, which are involved in the synthesis of signaling lipids. acs.org | Determining the effect of this compound on the production of eicosanoids and other lipid mediators. |

Development of Advanced Synthetic Methodologies for Structurally Diverse this compound Analogs

The synthesis of structurally diverse analogs of this compound is crucial for expanding its utility as a chemical probe and for developing potential therapeutic agents. mdpi.comnih.govmdpi.comsemanticscholar.orgbohrium.com Advanced synthetic methodologies can be employed to introduce various functional groups and structural modifications.

Key areas for development include:

Catalytic alkyne modifications: Modern catalytic methods, such as gold-catalyzed reactions, can be used to functionalize the alkyne group of this compound, allowing for the introduction of a wide range of substituents. nih.gov

Diversity-oriented synthesis: This approach can be used to generate libraries of this compound analogs with diverse stereochemistry and functional group arrays. mdpi.comsemanticscholar.org

Synthesis of isotopically labeled analogs: The preparation of this compound analogs labeled with stable isotopes (e.g., ¹³C, ²H) would be invaluable for metabolic tracing studies using mass spectrometry.

Table 2: Examples of Potential this compound Analogs and Their Applications

| Analog Type | Synthetic Strategy | Potential Application |

| Fluorescently Labeled Analogs | Coupling with fluorescent dyes. nih.gov | Visualizing the subcellular localization and trafficking of the fatty acid. |

| Photoaffinity Labeled Analogs | Incorporation of a photoreactive group. | Identifying protein binding partners through covalent cross-linking. |

| Biotinylated Analogs | Attachment of a biotin (B1667282) tag. | Affinity purification of interacting proteins. |

| Chain-Modified Analogs | Altering the length of the carbon chain or introducing branches. | Probing the chain-length specificity of enzymes and transporters. |

Integration of this compound Research with Omics Technologies (Lipidomics, Metabolomics, Proteomics)

The integration of this compound research with omics technologies offers a powerful approach to gain a systems-level understanding of its biological effects. nih.govmdpi.comnih.govresearchgate.net

Lipidomics: By using this compound as a metabolic tracer, researchers can perform lipidomic profiling to track its incorporation into various lipid species and to identify downstream metabolic products. nih.govmdpi.com This can provide a detailed map of the metabolic pathways influenced by this fatty acid.